3-Methoxy-N,N-Dimethylanilin

Übersicht

Beschreibung

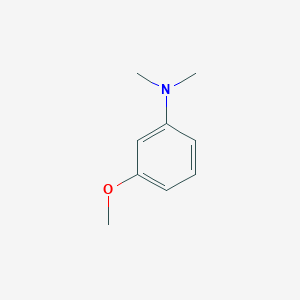

3-Methoxy-N,N-dimethylaniline is an organic compound with the molecular formula C9H13NO. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and a methoxy group is attached to the benzene ring. This compound is known for its pale yellow to yellow liquid form and is used in various chemical applications .

Wissenschaftliche Forschungsanwendungen

3-Methoxy-N,N-dimethylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: The compound has been studied for its potential antineoplastic and antibacterial properties.

Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.

Industry: It is used in the production of various chemicals and materials

Wirkmechanismus

Target of Action

3-Methoxy-N,N-dimethylaniline is a phenyl amide with antineoplastic and antibacterial properties . .

Mode of Action

It is suggested that the compound interacts with its targets to exert its antineoplastic and antibacterial effects .

Biochemical Pathways

It is known that the compound can be used to produce c20h19no4

Result of Action

As a phenyl amide with antineoplastic and antibacterial properties, it is likely to have effects on cell growth and proliferation .

Action Environment

The action of 3-Methoxy-N,N-dimethylaniline may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, pH, and the presence of other substances. It is also important to note that the compound should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Methoxy-N,N-dimethylaniline can be synthesized through several methods. One common method involves the methylation of 3-methoxyaniline using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, 3-Methoxy-N,N-dimethylaniline is produced by the alkylation of aniline with methanol in the presence of an acid catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-N,N-dimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like bromine, chlorine, and nitrating agents are commonly used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Various amine derivatives.

Substitution: Halogenated and nitrated derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N-Dimethylaniline: Similar structure but lacks the methoxy group.

3-Methoxyaniline: Similar structure but lacks the dimethylamino group.

N-Methyl-m-anisidine: Similar structure with one methyl group on the nitrogen.

Uniqueness

3-Methoxy-N,N-dimethylaniline is unique due to the presence of both the methoxy group and the dimethylamino group, which confer distinct chemical and biological properties.

Biologische Aktivität

3-Methoxy-N,N-dimethylaniline, also known as N,N-Dimethyl-m-anisidine, is a compound that has garnered attention due to its biological activities, particularly in the fields of toxicology and pharmacology. This article reviews its biological properties, metabolism, and potential applications based on diverse research findings.

- Molecular Formula : C9H13NO

- Molecular Weight : 151.21 g/mol

- CAS Number : 15799-79-8

- IUPAC Name : 3-methoxy-N,N-dimethylaniline

Metabolism and Toxicological Effects

Research has extensively documented the metabolism of 3-Methoxy-N,N-dimethylaniline. It undergoes N-oxidation and N-demethylation , primarily catalyzed by cytochrome P450 enzymes. The major metabolic pathways include:

- N-Oxidation to form N,N-dimethylaniline N-oxide.

- Oxidative N-demethylation , resulting in the formation of N-methylaniline and formaldehyde .

Toxicological Studies

Toxicological studies have indicated several adverse effects associated with exposure to this compound:

- Acute Toxicity : Inhalation exposure to rats resulted in methaemoglobinaemia, leukopenia, and reticulocytosis .

- Chronic Exposure : Long-term studies on Fischer 344 rats showed dose-related decreases in body weight gain and increased incidences of splenomegaly and haemosiderosis . The compound was administered at doses up to 500 mg/kg for five days a week over a period of 13 weeks.

| Study Type | Species | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Acute Inhalation | Rats | 0.0055 - 0.3 | Methaemoglobinaemia, leukopenia |

| Chronic Gavage | Fischer 344 Rats | Up to 500 | Decreased body weight, splenomegaly, haemosiderosis |

| Long-term Administration | Mice | 15 - 30 | Epithelial hyperplasia, squamous-cell papillomas |

Antineoplastic and Antibacterial Properties

3-Methoxy-N,N-dimethylaniline has been noted for its antineoplastic (anti-cancer) and antibacterial properties. Its derivatives are utilized in various chemical syntheses aimed at producing compounds with therapeutic potential .

Case Studies

Several case studies have illustrated the biological implications of this compound:

- Carcinogenic Potential : A study indicated that long-term exposure led to an increased incidence of tumors in the forestomach of mice .

- Metabolic Pathways in Humans : In vitro studies demonstrated that both adult and fetal human tissues metabolize the compound similarly to animal models, producing metabolites such as N-methylaniline and formaldehyde .

Eigenschaften

IUPAC Name |

3-methoxy-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10(2)8-5-4-6-9(7-8)11-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYHVSKDHLMMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166337 | |

| Record name | 3-Methoxy-N,N-dimethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15799-79-8 | |

| Record name | 3-Methoxy-N,N-dimethylbenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015799798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-N,N-dimethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What spectroscopic techniques were used to study 3-Methoxy-N,N-dimethylaniline in this research and what molecular information can be gained from them?

A1: The researchers used Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy to analyze the vibrational characteristics of 3-Methoxy-N,N-dimethylaniline []. FT-IR spectroscopy identifies characteristic molecular vibrations induced by the absorption of infrared light, providing insights into the functional groups present in the molecule. FT-Raman spectroscopy, on the other hand, analyzes the scattering of light by vibrating molecules, offering complementary information about the molecule's vibrational modes. By combining these techniques, researchers gain a comprehensive understanding of the molecule's vibrational behavior, which is crucial for structural characterization and understanding its potential interactions with other molecules.

Q2: How did the researchers use computational chemistry to study 3-Methoxy-N,N-dimethylaniline?

A2: The researchers employed density functional theory (DFT) calculations using the B3LYP functional with 6-31G and 6-311++G(d) basis sets to model 3-Methoxy-N,N-dimethylaniline []. This computational method allowed them to predict the molecule's optimized geometry (bond lengths, bond angles), vibrational frequencies, and other electronic properties like HOMO-LUMO energies and molecular electrostatic potential (MEP). Comparing these calculated values with the experimental results from FT-IR and FT-Raman spectra, the researchers could validate the accuracy of their theoretical model and gain deeper insights into the structure and reactivity of 3-Methoxy-N,N-dimethylaniline.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.